Lipophilicity (LogP/LogD) Comparison: 6-Fluoro-7-methyl-1H-indole vs. 6-Fluoroindole and 7-Methylindole
6-Fluoro-7-methyl-1H-indole exhibits a predicted LogP of 2.73 and LogD (pH 7.4) of 2.73, which is 0.42 log units higher than 6-fluoroindole (LogP 2.31, LogD 2.21) [1][2] and 0.17 log units higher than 7-methylindole (LogP 2.56–2.60) . This intermediate lipophilicity is a direct consequence of the dual substitution pattern, combining the lipophilic methyl group with the moderately polarizing fluorine atom.
| Evidence Dimension | Partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD) |
|---|---|
| Target Compound Data | LogP 2.73; LogD (pH 7.4) 2.73 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 6-fluoroindole LogP 2.31, LogD 2.21; 7-methylindole LogP 2.56–2.60 |
| Quantified Difference | ΔLogP = +0.42 vs. 6-fluoroindole; ΔLogP = +0.13 to +0.17 vs. 7-methylindole |
| Conditions | Predicted values from ACD/Labs Percepta platform; consistent across Chembase and ChemSpider databases |
Why This Matters
The 0.4 log unit increase in lipophilicity relative to 6-fluoroindole can significantly affect membrane permeability, blood-brain barrier penetration, and non-specific protein binding in medicinal chemistry programs, making the target compound a distinct tool for optimizing ADME properties in lead series where both fluorine and methyl substituents are required.
- [1] Chembase, 6-Fluoro-7-methylindole, Catalog No. 707147, CAS 57817-10-4. LogP 2.728131, LogD (pH 5.5) 2.728131, LogD (pH 7.4) 2.728131. View Source
- [2] Chembase, 6-Fluoroindole (NSC 520436), CAS 399-51-9. LogP 2.2147098, LogD (pH 7.4) 2.2147098. View Source
